molecular formula C26H18Cl4O4 B14938320 6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B14938320
M. Wt: 536.2 g/mol
InChI Key: MFLDTIMDAJJBNF-UHFFFAOYSA-N
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Description

6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with the molecular formula C26H18Cl4O4 It is characterized by the presence of two 2,6-dichlorobenzyl groups attached to a dihydrocyclopenta[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the dihydrocyclopenta[c]chromenone core.

    Benzylation: The core is then subjected to benzylation using 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOMe or KOtBu in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 7-((2,6-dichlorobenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 6,7-bis-(2,6-dichlorobenzyl)oxy-2,3-dihydro-1H-cyclopenta©chromen-4-one

Uniqueness

6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of two 2,6-dichlorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C26H18Cl4O4

Molecular Weight

536.2 g/mol

IUPAC Name

6,7-bis[(2,6-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C26H18Cl4O4/c27-19-6-2-7-20(28)17(19)12-32-23-11-10-15-14-4-1-5-16(14)26(31)34-24(15)25(23)33-13-18-21(29)8-3-9-22(18)30/h2-3,6-11H,1,4-5,12-13H2

InChI Key

MFLDTIMDAJJBNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3OCC4=C(C=CC=C4Cl)Cl)OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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